REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][CH:3]=1.Cl[CH2:12][C:13](Cl)=[O:14].C([O-])([O-])=O.[K+].[K+]>>[F:10][C:5]1[CH:4]=[CH:3][C:2]2[NH:1][C:13](=[O:14])[CH2:12][O:8][C:7]=2[C:6]=1[F:9] |f:2.3.4|
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Name
|
|
Quantity
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0.113 g
|
Type
|
reactant
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Smiles
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NC1=CC=C(C(=C1O)F)F
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Name
|
|
Quantity
|
0.1 g
|
Type
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reactant
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Smiles
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ClCC(=O)Cl
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Name
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|
Quantity
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0.226 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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FC1=C(C2=C(NC(CO2)=O)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |